N-[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine
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Overview
Description
N-[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, an ethyl group attached to the thiadiazole ring, and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone in the presence of an acid catalyst. The resulting pyrazole is then chlorinated using a chlorinating agent such as thionyl chloride.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative, such as an ester or acid chloride, under acidic conditions.
Coupling of the Pyrazole and Thiadiazole Rings: The chlorinated pyrazole and the thiadiazole are then coupled together using a suitable coupling reagent, such as a base or a dehydrating agent, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to increase production scale.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, base or acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism of action depends on the specific biological activity being studied and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-1H-pyrazole
- 8-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
Uniqueness
N-[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine is unique due to its specific combination of functional groups and structural features. The presence of both the pyrazole and thiadiazole rings, along with the chlorine and ethyl substituents, gives the compound distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C9H12ClN5S |
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Molecular Weight |
257.74 g/mol |
IUPAC Name |
5-(4-chloro-1,5-dimethylpyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H12ClN5S/c1-4-11-9-13-12-8(16-9)7-6(10)5(2)15(3)14-7/h4H2,1-3H3,(H,11,13) |
InChI Key |
OSINNEZNXJZJOH-UHFFFAOYSA-N |
SMILES |
CCNC1=NN=C(S1)C2=NN(C(=C2Cl)C)C |
Canonical SMILES |
CCNC1=NN=C(S1)C2=NN(C(=C2Cl)C)C |
Origin of Product |
United States |
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